2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives.
Preparation Methods
The synthesis of 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide involves several steps. One common method starts with the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in a suitable solvent like xylene or toluene, often in the presence of a desiccant like calcium chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include solvents like ethanol or ethylene glycol and catalysts like potassium carbonate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its activity against certain enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include DNA repair mechanisms, where the compound interferes with the repair process, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide include other thieno[3,2-d]pyrimidine derivatives such as:
- 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4-dimethoxyphenyl)acetamide
- 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activity and chemical properties. The uniqueness of 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethylphenyl)acetamide lies in its specific substituents, which may confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H23N3O3S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H23N3O3S/c1-4-5-9-22-19(25)18-16(8-10-27-18)23(20(22)26)12-17(24)21-15-11-13(2)6-7-14(15)3/h6-8,10-11H,4-5,9,12H2,1-3H3,(H,21,24) |
InChI Key |
VIDCJHDZBBZHBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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